molecular formula C8H9ClN4 B3004150 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1443289-75-5

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3004150
CAS No.: 1443289-75-5
M. Wt: 196.64
InChI Key: FHLSHPPSYMWMEV-UHFFFAOYSA-N
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Description

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1443289-75-5) is a high-value chemical scaffold in medicinal chemistry and anticancer research. With a molecular formula of C 8 H 9 ClN 4 and a molecular weight of 196.64 g/mol, this compound features a chloro group at the 6-position and an isopropyl substituent on the pyrazole nitrogen, making it a versatile intermediate for further functionalization [ ]. The core 1H-pyrazolo[3,4-d]pyrimidine structure is a well-established bioisostere of purine, allowing it to mimic the adenine moiety of ATP and competitively bind to the catalytic sites of various kinase enzymes [ ]. This compound is specifically recognized for its role as a critical precursor in the design and synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors [ ]. EGFR is a prominent tyrosine kinase target in oncology, and derivatives of this scaffold have demonstrated potent antiproliferative activities against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) [ ]. Researchers utilize this chloro-substituted derivative to introduce diverse amine-containing functionalities via nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against both wild-type and mutant forms of EGFR [ ]. This product is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-chloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)13-7-6(4-11-13)3-10-8(9)12-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLSHPPSYMWMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyrazolo[3,4-d]pyrimidine with isopropylamine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions at the 4-position makes it amenable for further modifications that can enhance biological activity or alter pharmacokinetic properties.

Biology

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has shown significant potential as an enzyme inhibitor:

  • Target Enzyme: Cyclin-Dependent Kinase 2 (CDK2).
  • Mechanism of Action: The compound binds to the ATP-binding site of CDK2, inhibiting its activity and disrupting cell cycle progression from the G1 phase to the S phase. This leads to cell cycle arrest and apoptosis in various cancer cell lines .

Medicine

Research into its therapeutic applications is ongoing:

  • Anticancer Activity: The compound exhibits cytotoxic effects against multiple cancer cell lines by inhibiting CDK2 .
  • Antibacterial Properties: It has demonstrated significant antibacterial activity against Staphylococcus aureus by targeting bacterial ribosomes and inhibiting protein synthesis .

Case Studies

Case Study 1: Anticancer Activity
In laboratory settings, studies have shown that treatment with this compound resulted in significant inhibition of cell proliferation in HCT116 colon cancer cells. The compound induced apoptosis and altered cell cycle progression, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of this compound against various strains of bacteria. It was found to effectively inhibit the growth of Staphylococcus aureus through its action on the bacterial ribosome, suggesting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of cyclin-dependent kinases (CDKs), thereby inhibiting their activity. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the ATP-binding pocket of the kinase, forming essential hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functionalization

  • Chlorine Reactivity : The 6-chloro group in the target compound is a common reactive site for nucleophilic substitution, enabling derivatization (e.g., with amines or hydrazines) .
  • Comparative Stability : Fluorinated analogs (e.g., 1-trifluoropropyl) exhibit greater metabolic stability due to C-F bond strength , while chloromethyl groups (e.g., 6-(chloromethyl)) offer dual reactivity for functionalization .

Physicochemical Properties

Property 6-Chloro-1-isopropyl 4-Chloro-6-(chloromethyl)-1-methyl 1-Benzyl-4-chloro 6-Chloro-1H
Molecular Weight 196.64 198.04 245.68 154.56
logP (Estimated) ~2.5 ~1.8 ~3.0 ~1.2
Water Solubility Low Moderate Low High
Reactive Sites 6-Cl 4-Cl, 6-(chloromethyl) 4-Cl 6-Cl

Biological Activity

6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound binds to the ATP-binding site of CDK2, similar to the known inhibitor roscovitine, leading to inhibition of kinase activity. This inhibition disrupts the cell cycle progression from the G1 phase to the S phase, resulting in cell cycle arrest and subsequent apoptosis in various cancer cell lines.

The biochemical properties of this compound indicate its structural similarity to substrates for xanthine oxidase. This resemblance suggests potential interactions with metabolic pathways involving purine metabolism. The compound has been shown to significantly inhibit the growth of various cancer cell lines, demonstrating its cytotoxic effects .

Cellular Effects

In laboratory studies, this compound has been observed to:

  • Induce apoptosis in HCT116 colon cancer cells.
  • Alter cell cycle progression significantly over time.
  • Exhibit cytotoxicity against multiple cancer cell lines, including A549 (lung) and MCF-7 (breast) cells .

Case Study 1: Antitumor Activity

A study assessed the antitumor activity of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound was found to have an IC50 value indicating significant growth inhibition in several cancer cell lines, outperforming some existing treatments in terms of potency against CDK targets .

Case Study 2: Inhibition of Xanthine Oxidase

Research exploring the interaction of this compound with xanthine oxidase revealed that it may inhibit this enzyme similarly to other known inhibitors. This could suggest additional therapeutic applications beyond oncology, potentially in conditions like gout or hyperuricemia where xanthine oxidase plays a critical role .

Comparative Analysis

CompoundTarget EnzymeIC50 (µM)Notes
This compoundCDK2<10Significant cytotoxicity against cancer cells
RoscovitineCDK215Established CDK inhibitor
Other Pyrazolo DerivativesVariousVariesSome show enhanced activity against specific cancer types

Q & A

Basic Research Questions

What are the key methodologies for synthesizing 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

The synthesis of this compound and its analogs typically employs multi-step heterocyclic condensation or one-pot multi-component reactions . For example:

  • Pd(OH)₂/C-catalyzed hydrogenation is used to reduce intermediates under H₂ atmospheres (e.g., deprotection of benzoyl groups in nucleoside derivatives) .
  • Copper(I)-mediated coupling (e.g., with TMSCF₃ or aryl halides) enables regioselective functionalization at the pyrimidine ring’s 3- or 4-positions .
  • Microwave-assisted solvent-free synthesis improves reaction efficiency for pyrazolo[3,4-d]pyrimidine derivatives, reducing reaction times from hours to minutes .

Key reagents : CuI, Cs₂CO₃, Pd catalysts, and anhydrous solvents (DMF, DMA).

What analytical techniques are standard for characterizing this compound?

Characterization requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., absence of H-1’–C-3 coupling in HMBC spectra confirms N-1 glycosylation) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., HRMS-ESI for nucleoside derivatives with <2 ppm error) .
  • Chromatography : Flash column chromatography (e.g., 4→20% MeOH in CH₂Cl₂) and preparative HPLC resolve regioisomers and impurities .

Advanced Research Questions

How can structural modifications of this compound enhance its pharmacokinetic properties?

  • Fluorination : Introducing fluorine at the 3-position improves metabolic stability and membrane permeability. For example, 5-(fluorobenzoylamino) derivatives exhibit enhanced bioavailability .
  • Glycosylation : Attaching ribofuranosyl groups via N-1 linkage increases solubility and target affinity (e.g., antiparasitic nucleosides with IC₅₀ <1 µM) .
  • Aryl substituents : Adding methylthio or propenyl groups at the 3-position optimizes steric bulk for receptor binding .

What in vivo models have been used to evaluate the antiparasitic activity of pyrazolo[3,4-d]pyrimidine derivatives?

  • Trypanosoma brucei murine models : Oral administration of 25 mg/kg for 5 days achieved 99% parasite suppression and 83% survival rates .
  • Leishmania donovani hamster models : Derivatives with EC₅₀ <0.5 µM in vitro showed reduced splenic parasite burdens by >90% in vivo .
    Critical factors : Bioavailability challenges (e.g., poor solubility) require formulation optimization, such as PEGylated nanoparticles .

How to address contradictions between in vitro and in vivo efficacy data for this compound class?

  • Solubility limitations : Poor aqueous solubility (e.g., DMSO/methanol miscibility only) may reduce in vivo exposure. Use co-solvents (e.g., cyclodextrins) or prodrug strategies .
  • Metabolic instability : Phase I metabolites (e.g., dechlorinated or hydroxylated derivatives) may lack activity. Introduce electron-withdrawing groups (Cl, CF₃) to block oxidative metabolism .
  • Species-specific metabolism : Cross-validate in humanized liver models to bridge murine and human pharmacokinetics .

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